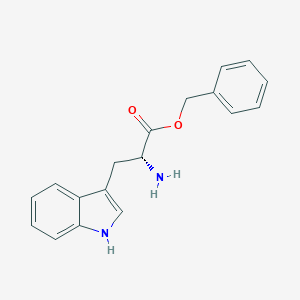

(2,3-Dihydrobenzofuran-4-yl)methanol

Descripción general

Descripción

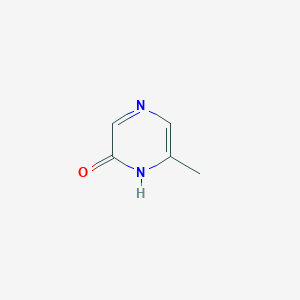

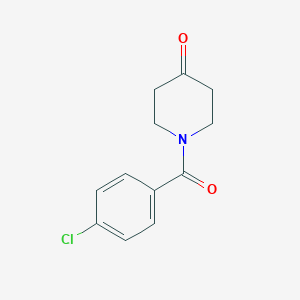

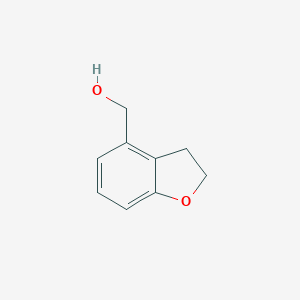

“(2,3-Dihydrobenzofuran-4-yl)methanol” is a chemical compound that is used in scientific research. It is described as a colorless to yellow sticky oil to semi-solid or liquid .

Synthesis Analysis

The synthesis of functionalized 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This offers an avenue for the construction of 2,3-dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of “(2,3-Dihydrobenzofuran-4-yl)methanol” is represented by the Inchi Code 1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 .

Chemical Reactions Analysis

Benzofuran compounds, including “(2,3-Dihydrobenzofuran-4-yl)methanol”, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Physical And Chemical Properties Analysis

“(2,3-Dihydrobenzofuran-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 178.23 .

Aplicaciones Científicas De Investigación

-

Antimicrobial Agents

- Field : Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

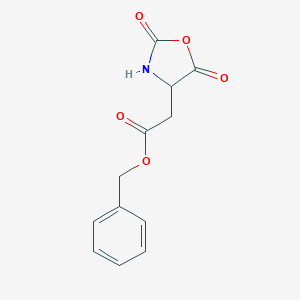

- Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- Methods : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

- Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

-

Neurotransmitter Release

- Field : Neurology, Pharmacology .

- Application : This compound stimulates the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .

- Methods : 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are putative entactogen drugs of the phenethylamine and amphetamine classes .

- Results : The results of these applications are not specified in the source .

-

Cancer Treatment

- Field : Oncology .

- Application : Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 (a benzofuran derivative) was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Methods : The compound was tested on various cancer cells including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 varied. For instance, the inhibition rate was 56.84% and 60.89% respectively for leukemia K-562 and SR, and 40.87% and 80.92% respectively for non-small cell lung cancer NCI-H322M and NCI-H460 .

-

Chemical Synthesis

- Field : Chemistry .

- Application : The presence of aryl bromides enables the construction of halogenated DHBs (2,3-dihydrobenzofurans), which can then be further elaborated via traditional transition-metal catalyzed coupling reactions .

- Methods : The synthesis involves the use of aryl bromides and transition-metal catalysis .

- Results : The result is the production of halogenated 2,3-dihydrobenzofurans .

-

Chemical Synthesis

- Field : Chemistry .

- Application : The presence of aryl bromides enables the construction of halogenated DHBs (2,3-dihydrobenzofurans), which can then be further elaborated via traditional transition-metal catalyzed coupling reactions .

- Methods : The synthesis involves the use of aryl bromides and transition-metal catalysis .

- Results : The result is the production of halogenated 2,3-dihydrobenzofurans .

-

Material Science

- Field : Material Science .

- Application : (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol, a derivative of (2,3-Dihydrobenzofuran-4-yl)methanol, is used in the synthesis of various materials .

- Methods : The specific methods of application or experimental procedures are not specified in the source .

- Results : The specific results or outcomes obtained are not specified in the source .

Direcciones Futuras

Benzofuran compounds, including “(2,3-Dihydrobenzofuran-4-yl)methanol”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJLUQDSYMOIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596265 | |

| Record name | (2,3-Dihydro-1-benzofuran-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzofuran-4-yl)methanol | |

CAS RN |

209256-41-7 | |

| Record name | (2,3-Dihydro-1-benzofuran-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.